Perfluorotridecanoic acid

Beschreibung

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental and Health Sciences

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been in use across various industries and consumer products since the 1940s and 1950s due to their desirable properties, such as resistance to heat, water, and oil. epa.govwisconsin.govnih.gov There are thousands of different PFAS compounds, with perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) being among the most extensively produced and studied. epa.govmdpi.com A significant concern with many PFAS is their persistence in the environment and their ability to accumulate in living organisms, including humans, over time. epa.govepa.gov

The widespread use of PFAS has led to their ubiquitous presence in the environment, contaminating water, soil, air, and food sources. epa.govnih.goveuropa.eu Human exposure can occur through various pathways, including drinking contaminated water, consuming contaminated food such as fish, and using products containing PFAS. epa.govwisconsin.govnih.gov Consequently, PFAS have been detected in the blood of most people in developed nations. nih.gov

A growing body of scientific evidence has linked exposure to certain PFAS with a range of adverse health effects. nih.gov These include an increased risk of certain cancers (such as kidney and testicular cancer), elevated cholesterol levels, interference with hormone function, and developmental effects in children. epa.govwisconsin.gov Research also suggests potential impacts on the immune system, including a reduced response to vaccines. epa.govnih.gov Due to these concerns, there is a global effort to understand the risks associated with the vast number of PFAS compounds and to manage their presence in the environment. mdpi.comnih.gov

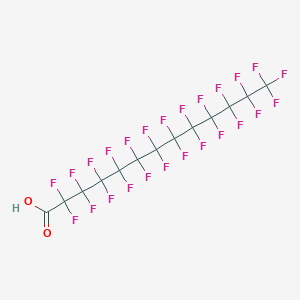

Classification and Structural Characteristics of Perfluorotridecanoic Acid as a Long-Chain Perfluoroalkyl Carboxylic Acid (PFCA)

This compound (PFTrDA) is classified as a long-chain perfluoroalkyl carboxylic acid (PFCA). PFCAs are a subgroup of PFAS characterized by a fully fluorinated carbon chain attached to a carboxylic acid functional group. wikipedia.orgpops.int The general chemical formula for PFCAs is C_nF_2n+1_COOH. wikipedia.org

Specifically, PFTrDA has a 13-carbon chain, with the chemical formula C_12_F_25_COOH or C_13_HF_25_O_2_. pops.intnih.gov The defining structural feature of PFTrDA and other PFCAs is the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds known. service.gov.uk This extreme stability makes these compounds highly resistant to degradation by chemical, physical, and biological processes. service.gov.uk

Long-chain PFCAs are defined as those with nine or more carbon atoms (C9-C21). ipen.org This classification is significant because the properties and toxicological profiles of PFCAs can vary with the length of their carbon chain. service.gov.uk Generally, long-chain PFCAs are more bioaccumulative and have been associated with greater toxicity compared to their short-chain counterparts. epa.gov The strong hydrophobic nature of the fluorinated tail combined with the hydrophilic carboxylic acid head gives these molecules surfactant properties. wikipedia.org

| Characteristic | Value | Source |

|---|---|---|

| Chemical Formula | C_13_HF_25_O_2_ | nih.gov |

| Linear Formula | F_3_C(CF_2_)_11_CO_2_H | sigmaaldrich.com |

| Molecular Weight | Approximately 664.10 g/mol | nih.gov |

| CAS Number | 72629-94-8 | sigmaaldrich.com |

| Classification | Long-chain perfluoroalkyl carboxylic acid (PFCA) | ipen.org |

Historical Development and Emerging Significance of PFTrDA in Contaminant Research

While some PFAS like PFOA and PFOS have been the focus of research for decades, the environmental presence of many other PFAS, including PFTrDA, was not widely documented until the early 2000s. midwestadvocates.orgmdpi.com This was partly due to the analytical challenges posed by their unique chemical properties. midwestadvocates.org Initial concerns and regulatory actions focused on PFOA and PFOS, leading to their phase-out by major manufacturers. mdpi.comnih.gov

In recent years, there has been a shift in research focus to include a wider range of PFAS, including long-chain PFCAs like PFTrDA. nih.gov This is driven by the understanding that as the production of legacy PFAS has declined, other PFAS may continue to be released into the environment. nih.gov Studies have shown that the environmental profiles of PFAS are changing, with a decrease in PFOS concentrations and a continued presence or increase of long-chain PFCAs in some areas. nih.govifremer.fr

The emerging significance of PFTrDA is highlighted by its detection in various environmental matrices and biota globally. For instance, PFTrDA has been found in shellfish along the French coast, with some of the highest concentrations among the PFCAs detected in recent years. nih.govifremer.fr It has also been identified in fish from German coastal areas and in marine mammals in the Arctic and North Atlantic. caymanchem.comthuenen.de Research has also begun to explore the specific toxicological effects of PFTrDA, with studies indicating potential endocrine-disrupting effects in zebrafish and impacts on Leydig cell maturation in rats. caymanchem.comacs.orgepa.gov This growing body of evidence underscores the need for continued investigation into the environmental fate, transport, and potential health risks of PFTrDA.

Rationale and Scope of the Comprehensive Research Review

The increasing detection of this compound (PFTrDA) in the environment and biota, coupled with early indications of its potential for adverse health effects, necessitates a comprehensive review of the existing scientific literature. nih.govcaymanchem.comacs.org While much of the historical focus in PFAS research has been on compounds like PFOA and PFOS, it is crucial to synthesize the current state of knowledge on emerging contaminants like PFTrDA to inform future research, risk assessment, and potential regulatory actions. mdpi.comnih.gov

This review will systematically examine the available research on PFTrDA, focusing exclusively on its chemical properties, environmental presence, and biological effects as documented in scientific studies. The scope of this review is to provide a detailed and authoritative overview of the current understanding of this specific compound within the broader context of PFAS research. By consolidating the findings from various studies, this review aims to serve as a foundational resource for researchers, environmental scientists, and public health professionals.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF25O2/c14-2(15,1(39)40)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)38/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGGZAZAYHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25COOH, C13HF25O2 | |

| Record name | Perfluoro-n-tridecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868151 | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72629-94-8 | |

| Record name | Perfluorotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72629-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosafluorotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Perfluorotridecanoic Acid

Global Detection and Prevalence in Diverse Environmental Compartments

PFTrDA, like other PFAS compounds, is characterized by its extreme persistence in the environment, leading to its description as a "forever chemical". nwbiosolids.org Its widespread use has resulted in global contamination, with detection in numerous environmental matrices.

Aquatic Systems: Surface Waters, Groundwater, Drinking Water, Wastewater, and Marine Environments

The high water solubility of many PFAS, including PFTrDA in its ionic form, facilitates their migration from soil to groundwater, where they can be transported over considerable distances. alsglobal.comeuropa.eu PFTrDA has been detected in various aquatic environments worldwide, indicating widespread contamination. ifremer.frnv.gov

Studies have documented the presence of PFTrDA in:

Surface Waters: Analysis of surface water from urban watersheds has confirmed the presence of PFTrDA, among other PFAS. nv.gov

Groundwater: The mobility of PFAS in soil creates a significant risk of groundwater contamination. alsglobal.comgba-group.com

Drinking Water: The prevalence of PFAS use has led to the contamination of drinking water supplies across the United States. nwbiosolids.org

Wastewater: Wastewater treatment plants (WWTPs) are recognized as significant pathways for PFAS into the environment. ifremer.froup.comacs.org Research in Greece detected PFTrDA in raw wastewater at concentrations up to 75.7 ng L⁻¹. nih.gov Interestingly, concentrations of many PFAS, including PFTrDA, have been observed to be higher in the effluent than the influent of WWTPs, suggesting their formation during treatment processes. nih.gov

Marine Environments: PFTrDA is frequently detected in marine environments, indicating its transport and persistence in these ecosystems. ifremer.frnih.gov A study of shellfish along the French coasts from 2013 to 2017 found that PFTrDA was detected in over 80% of samples, with a maximum concentration of 1.36 ng g⁻¹ ww and a median concentration of 0.077 ng g⁻¹ ww in 2016–2017. ifremer.frnih.gov It has also been identified as a predominant compound in the muscle tissue of coastal sharks. nih.gov

Table 1: Detection of Perfluorotridecanoic Acid in Various Aquatic Systems

| Aquatic System | Key Findings | Reference |

|---|---|---|

| Surface Waters | Detected in urban watersheds. | nv.gov |

| Wastewater (Raw) | Concentrations up to 75.7 ng L⁻¹ found in a Greek study. | nih.gov |

| Marine Environments (Shellfish) | Detected in over 80% of samples along French coasts (2013-2017), with a maximum concentration of 1.36 ng g⁻¹ ww. | ifremer.frnih.gov |

| Marine Environments (Sharks) | Identified as a predominant PFAS compound in the muscle tissue of coastal sharks. | nih.gov |

Terrestrial Matrices: Soil, Sediment, and Biosolids

PFTrDA is also found in terrestrial environments, often as a result of the land application of contaminated materials.

Soil and Sediment: PFAS can be introduced to soil and sediment through various pathways, including the application of biosolids. nwbiosolids.orgeenews.net The U.S. Environmental Protection Agency (EPA) has developed methods for the analysis of PFTrDA in soil and sediment. epa.govepa.gov Standard reporting limits for PFTrDA in soil and sediment have been established by some laboratories at 0.5 to 1 ug/Kg. alsglobal.com

Biosolids: Biosolids, the solid organic matter recovered from wastewater treatment, are often applied to land as a fertilizer. nwbiosolids.org However, they can contain low levels of PFAS, including PFTrDA, in the parts per billion (ppb) range. nwbiosolids.org One study found that the extraction recovery for PFTrDA in composted materials was 142 ± 20%. eenews.net

Atmospheric Presence and Transport Mechanisms

The atmosphere serves as a crucial pathway for the long-range transport of PFAS, contributing to their global distribution. researchgate.netnih.gov Volatile PFAS precursors can be transported through the atmosphere and subsequently degrade into more stable compounds like PFTrDA. researchgate.netdiva-portal.org Sea spray aerosol (SSA) is another significant mechanism, where these compounds are transferred from the ocean to the atmosphere and can be transported over long distances. researchgate.netrsc.org

Detection in Remote and Pristine Environments

The detection of PFTrDA in remote regions, far from direct industrial sources, underscores the significance of long-range atmospheric and oceanic transport. mdpi.comslu.se It has been found in Arctic environments, including in ice cores. diva-portal.orgfrontiersin.org For instance, the occurrence of long-chain PFAS like PFTrDA was substantially higher in the Lomonosovfonna ice core (82%) compared to the Devon Ice Cap core in Canada (13%). frontiersin.org This widespread presence in pristine areas highlights the global reach of PFAS contamination. diva-portal.orgslu.se

Anthropogenic Sources and Release Pathways

The presence of PFTrDA in the environment is a direct result of human activities.

Industrial Manufacturing Processes and By-products

PFTrDA is an anthropogenic chemical used in various industrial applications and can also be a by-product of manufacturing processes. slu.sechemicalbook.com It has been detected in a range of consumer products, including:

Ski wax nih.gov

Food packaging materials nih.gov

Cosmetics nih.gov

Leather and treated apparel nih.gov

Impregnation sprays nih.gov

Industrial facilities that manufacture or use PFAS are significant point sources of contamination, releasing these compounds into the environment through wastewater and air emissions. oup.comresearchgate.net Wastewater treatment plants and landfills also act as diffuse sources, releasing PFAS into aquatic and terrestrial ecosystems. oup.comacs.orgservice.gov.uk

Consumer Product Lifecycle and Associated Emissions

Historically, PFTrDA and similar compounds have been utilized in a variety of consumer and industrial applications. ontosight.ai These include non-stick coatings, treatments for stain-resistant fabrics and carpets, and in the manufacturing of semiconductors. ontosight.aicymitquimica.com The lifecycle of these products, from manufacturing to use and disposal, can lead to the release of PFTrDA into the environment. While specific data on emissions directly from consumer products is limited, the presence of PFTrDA in various environmental compartments suggests that these products are a significant source. ewg.orgewg.org A 2015 study analyzing 115 consumer products found a diverse mixture of PFAS, including PFTrDA, in items such as textiles, carpets, and cleaning agents. nih.gov

Wastewater Treatment Plant Discharges and Sludge

Wastewater treatment plants (WWTPs) are recognized as a significant pathway for the release of PFAS, including PFTrDA, into the environment. frontiersin.orgstowa.nl These compounds enter WWTPs through industrial and domestic wastewater. nih.gov Studies have shown that many PFAS are not effectively removed during conventional wastewater treatment processes. stowa.nl In some cases, concentrations of certain PFAS, including PFTrDA, have been observed to be higher in the effluent (treated water) than in the influent (incoming wastewater), suggesting that precursor compounds may be transformed into more persistent PFAS like PFTrDA during the treatment process. stowa.nlnih.gov

PFTrDA, being a long-chain PFAS, has a tendency to partition to the solid phase, leading to its accumulation in sewage sludge. acs.orgwmich.edu This partitioning is due to the hydrophobic nature of its long carbon chain. wmich.edu The land application of biosolids, a product of treated sewage sludge used as fertilizer, can then introduce PFTrDA into terrestrial environments. sierraclub.org

Here is a table summarizing the concentrations of this compound (PFTrDA) found in various wastewater and sludge samples from different studies.

| Sample Type | Location | Concentration Range | Key Findings |

| Raw Wastewater | Greece | Average up to 75.7 ng/L | Concentrations of most PFCs were higher in effluents than in influents. nih.gov |

| Treated Wastewater | Greece | - | Higher concentrations of PFOA, PFOS and PFNA were determined in the WWTP receiving municipal and industrial wastewater. nih.gov |

| Dewatered Sludge | - | Up to 1042 ng/g (for PFUdA) | Analysis of PFCs in the particulate matter of wastewater is needed to avoid underestimation of their concentrations. rsc.org |

| Sewage Sludge | Hesse, Germany | Not detected | Sewage sludge functions as a sink for long-chain PFAA. acs.org |

| Sewage Sludge | Michigan, USA | 0 to 35 ng/g | Long-chain PFAS comprised 77.5% of the cumulative PFAS mass in municipal biosolids. frontiersin.orgwmich.edu |

| Influent Wastewater | Netherlands | - | PFAS were hardly removed, or not removed at all, at WWTPs. stowa.nl |

| Effluent Wastewater | Netherlands | - | The PFAS concentrations in effluent were often found to be even higher than those in influent. stowa.nl |

Legacy Contamination and Long-Term Environmental Release

The persistence of PFTrDA means that historical uses continue to contribute to its presence in the environment. ontosight.ai Areas with historical industrial activity, particularly those related to the production and use of fluorinated compounds, can act as long-term sources of contamination. diva-portal.org Even after the cessation of direct releases, PFTrDA can continue to be released from contaminated soils, sediments, and groundwater.

Environmental Fate and Transport Dynamics

The unique chemical properties of PFTrDA govern its behavior and movement within the environment. cymitquimica.com

Persistence and Resistance to Degradation in Environmental Systems

The carbon-fluorine bond is one of the strongest in organic chemistry, making PFTrDA and other PFAS highly resistant to environmental degradation processes such as biodegradation, hydrolysis, and photolysis. ontosight.aicymitquimica.com This extreme persistence means that once released, PFTrDA can remain in the environment for extended periods. livelarq.com Its high thermal stability and chemical inertness further contribute to its long environmental half-life. ontosight.aicymitquimica.com

Long-Range Atmospheric and Oceanic Transport

Although PFTrDA itself is not highly volatile, it can undergo long-range transport through both atmospheric and oceanic pathways. diva-portal.orgresearchgate.net One theory is that more volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), are released into the atmosphere, transported over long distances, and then degrade to form persistent PFCAs like PFTrDA. diva-portal.org Another significant transport mechanism is via sea spray aerosols. rsc.org As surface-active agents, PFAS can accumulate at the air-water interface of oceans and be ejected into the atmosphere in aerosols, allowing for transport to remote locations. service.gov.uk

Ocean currents also play a crucial role in the global distribution of PFTrDA. researchgate.netservice.gov.uk Modeling and monitoring studies suggest that oceanic transport is a dominant pathway for many PFAS to reach remote areas like the Arctic. csic.esfrontiersin.org High concentrations of long-chain PFCAs, including PFTrDA, have been found in seawater far from direct sources, indicating the importance of oceanic currents in their distribution. researchgate.net

The following table presents findings on the transport of this compound (PFTrDA) in various environmental settings.

| Transport Mechanism | Location/Study Focus | Key Findings |

| Atmospheric Transport | Sweden | Long-chain carboxylates, including PFTrDA, could originate from volatile precursors transported over long distances. diva-portal.org |

| Atmospheric Transport | Central Europe | Gas phase concentrations of most PFAS were controlled by long-range atmospheric transport. nih.gov |

| Oceanic Transport | Arctic, Atlantic Ocean, Antarctic coast | Long-chain PFCAs are primarily found in seawater outside the Antarctic Circumpolar Current, with higher abundance in the North Atlantic. researchgate.net |

| Oceanic Transport | Global | Oceanic transport from direct emissions is a likely dominant pathway for many PFAS to remote oceans. csic.es |

| Sea Spray Aerosol | - | PFAAs are highly enriched in sea spray aerosols, facilitating long-range atmospheric transport. rsc.org |

Adsorption and Desorption Characteristics in Varied Environmental Media

The behavior of PFTrDA in soil and sediment is largely governed by adsorption and desorption processes. As an anionic compound at environmentally relevant pH, its interaction with solid phases is complex. acs.org The long, hydrophobic fluorinated chain of PFTrDA leads to a greater tendency for it to adsorb to organic matter in soil and sediment compared to shorter-chain PFAS. acs.orgastswmo.org

Desorption, the release of a substance from a solid phase back into the water, is generally low for long-chain PFAS like PFTrDA. publish.csiro.au Some studies have shown that PFTrDA may not desorb from soils under certain conditions. publish.csiro.auresearchgate.net This strong binding to soil and sediment can limit its mobility in the short term but also creates a long-term reservoir of contamination. publish.csiro.au The presence of other substances and the specific characteristics of the soil or sediment, such as organic carbon content and mineralogy, can influence the extent of adsorption and desorption. acs.org

Biological Effects and Ecotoxicological Impacts of Perfluorotridecanoic Acid

Bioaccumulation and Biomagnification in Ecological Food Webs

Perfluorotridecanoic acid, a long-chain perfluoroalkyl substance (PFAS), exhibits significant bioaccumulation in various organisms and has the potential to biomagnify through ecological food webs.

Aquatic Organisms: Fish and Invertebrates

Studies have shown that PFTrDA accumulates in aquatic life. In a tropical estuarine food web, PFTrDA was one of the most frequently detected PFAS in biota, with concentrations in whole-body samples ranging from 0.01 to 0.28 ng/g wet weight. iaea.org In the Belgian North Sea, elevated concentrations of PFTrDA were found in the liver of fish from estuarine and coastal regions, with levels reaching up to 116 ng/g wet weight, suggesting a specific point source of this compound. vliz.benih.gov Similarly, in fish from an urban river, PFTrDA was among the long-chain perfluorocarboxylic acids (PFCAs) that dominated the contamination profiles in biota. fosan.org Research on marine organisms living in waters impacted by aqueous film-forming foam (AFFF) revealed that the sum of long-chained PFCAs, including PFTrDA, constituted a significant portion of the total PFAS in fish liver and other tissues. acs.org In a study of a tropical mangrove food web, PFTrDA was the second most dominant PFAS detected in biota samples. iaea.org

Long-chain PFCAs, including PFTrDA, are more readily accumulated in organisms than their short-chain counterparts. mdpi.com This is attributed to their greater hydrophobicity. mdpi.com The bioaccumulation of these substances can also be influenced by factors such as salinity. mdpi.com

Table 1: Concentration of this compound in Aquatic Organisms

| Organism Type | Location | Tissue | Concentration (ng/g ww) | Source |

|---|---|---|---|---|

| Biota | Tropical Estuarine Food Web | Whole-body | 0.01 - 0.28 | iaea.org |

| Fish | Belgian North Sea (Estuarine and Coastal) | Liver | Up to 116 | vliz.benih.gov |

Terrestrial Biota: Soil Invertebrates

While much of the focus has been on aquatic systems, PFTrDA also enters terrestrial food chains. The uptake by plants, ingestion of contaminated soil particles by invertebrates, and consumption of PFAS-rich dust are all potential pathways. researchgate.net Studies have detected PFAS, including PFTrDA, in various terrestrial organisms such as earthworms, voles, and their predators. researchgate.net

Avian and Wildlife Species (e.g., Seabirds)

PFTrDA has been detected in various tissues of avian species. In a study on juvenile seabirds, PFTrDA was the most abundant PFCA found in the lungs and brain of individuals from Massachusetts Bay, with a mean concentration of 19 ng/g in both tissues. nih.gov Research on tree swallows, which feed on both aquatic and terrestrial insects, estimated that PFTrDA is one of the long-chain PFCAs that bioaccumulates from the air. nih.govnih.govresearchgate.net Furthermore, long-chain PFCAs, including PFTrDA, were predominantly found in aquatic invertebrates and the tree swallows that consume them. nih.govnih.govresearchgate.net The preferential accumulation of certain PFCAs in seabird eggs is thought to be related to specific yolk proteins. nih.gov

Trophic Transfer and Magnification Factors

Trophic magnification factors (TMFs) are used to assess the potential of a substance to biomagnify in a food web. A TMF greater than one indicates that the chemical is biomagnifying. Several studies have investigated the trophic transfer of PFTrDA. In a freshwater food web in Germany, PFTrDA was one of six PFAS that exhibited biomagnification potential, with a TMF between 1.8 and 4.2. nih.gov Similarly, in a terrestrial avian food web, chemical activity-based TMFs indicated that PFTrDA biomagnified. nih.govacs.orgresearchgate.net However, another study on a marine food web in the Belgian North Sea did not identify distinctive trophic transfer patterns for PFAS, suggesting that bioconcentration from the environment might be more dominant than biomagnification in that specific ecosystem. vliz.be In some cases, apparent biodilution of long-chain PFCAs has been observed, which could be due to exposure from multiple sources. iaea.org

Table 2: Trophic Magnification Factors (TMF) for this compound

| Food Web Type | Location | TMF Value | Conclusion | Source |

|---|---|---|---|---|

| Freshwater | Germany | 1.8 - 4.2 | Biomagnification | nih.gov |

| Terrestrial Avian | Not Specified | >1 | Biomagnification | nih.govacs.orgresearchgate.net |

| Marine | Belgian North Sea | Not Distinctive | Bioconcentration may dominate | vliz.be |

Toxicological Manifestations in Model Organisms

The developmental and morphological effects of PFTrDA have been studied in model organisms, particularly zebrafish, providing insights into its potential toxicity.

Developmental and Morphological Alterations (e.g., Zebrafish Embryos/Larvae)

Exposure to PFTrDA during early developmental stages can lead to various adverse effects in zebrafish. Studies have shown that a 5-day exposure to PFTrDA can cause morphological changes such as a decreased eyeball size, an increased yolk sac size, and a deflated swim bladder. nih.govflemingcollege.ca In one study, while exposure to PFTrDA did not cause significant mortality or morphological effects at the concentrations tested, it did induce hypoactivity at a specific concentration. acs.org Other research has indicated that PFTrDA can negatively impact fish development and act as an endocrine disruptor. mdpi.com For instance, long-term exposure of male zebrafish to PFTrDA led to an increase in 17β-estradiol concentrations. researchgate.net

Table 3: Observed Developmental and Morphological Alterations in Zebrafish Exposed to this compound

| Observed Effect | Exposure Duration | Source |

|---|---|---|

| Decreased eyeball size | 5 days | nih.govflemingcollege.ca |

| Increased yolk sac size | 5 days | nih.govflemingcollege.ca |

| Deflated swim bladder | 5 days | nih.govflemingcollege.ca |

| Hypoactivity | Not Specified | acs.org |

| Increased 17β-estradiol (males) | 120 days | researchgate.net |

Reproductive System Disruption and Endocrine Modulation (e.g., Leydig Cell Function, Testosterone (B1683101), Estrogen Pathways)

This compound has been shown to interfere with the male reproductive system by affecting Leydig cell function and disrupting hormone balance. In vivo studies on male Sprague-Dawley rats have demonstrated that PFTrDA exposure can delay the maturation of Leydig cells during late puberty. nih.govacs.org This is evidenced by a significant decrease in serum testosterone levels and a reduction in the number of CYP11A1 and HSD11B1-positive Leydig cells. nih.govacs.org Furthermore, transcript levels of key genes involved in steroidogenesis, such as Star, Cyp11a1, Cyp17a1, Hsd3b1, and Insl3, were markedly lowered in the testes of PFTrDA-exposed rats. nih.govacs.org

The disruption of Leydig cell function by long-chain perfluoroalkyl compounds like perfluorotetradecanoic acid (PFTeDA), a structurally similar compound, is thought to be mediated by increased oxidative stress and apoptosis. medchemexpress.com Studies on PFTeDA have shown it to inhibit testosterone secretion in primary Leydig cells. medchemexpress.com

In aquatic species, long-term exposure to PFTrDA has been observed to modulate sex steroid hormone production in a sex-dependent manner in zebrafish. nih.govresearchgate.net Male zebrafish exposed to PFTrDA showed a significant increase in 17β-estradiol (E2) concentrations and an increased E2/testosterone ratio, suggesting potential estrogenic effects. nih.gov Conversely, in vitro studies using H295R cells showed that PFTrDA exposure led to reduced testosterone production. nih.gov

Table 1: Effects of this compound on the Reproductive System

| Organism/Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| Male Sprague-Dawley Rats | Delayed Leydig cell maturation | Decreased serum testosterone; reduced number of mature Leydig cells; lowered expression of steroidogenesis-related genes. | nih.gov, acs.org |

| Male Zebrafish | Endocrine modulation | Increased 17β-estradiol (E2) concentrations; increased E2/testosterone ratio. | nih.gov |

| H295R cells | Reduced steroidogenesis | Decreased testosterone production. | nih.gov |

Hepatic and Renal Toxicity

Per- and polyfluoroalkyl substances (PFAS), including long-chain compounds like PFTrDA, are known to accumulate in the liver and kidneys, leading to toxic effects. oup.comnih.gov While specific studies focusing solely on the hepatic and renal toxicity of PFTrDA are limited, the broader class of long-chain PFAS is associated with liver enlargement, hepatocellular steatosis (fatty liver), and disturbances in lipid metabolism. nih.govnih.gov

In experimental animals, exposure to various PFAS has been shown to cause a range of adverse liver effects, including increased liver weight. nih.gov Studies on human liver cells (HepaRG) have shown that exposure to certain PFAS can lead to an increase in cellular triglyceride levels, a potential indicator of liver toxicity. nih.gov

Regarding renal toxicity, epidemiological studies have linked exposure to several PFAS with alterations in kidney function indicators. frontiersin.orgfrontiersin.org These studies have reported associations between serum PFAS concentrations and changes in estimated glomerular filtration rate (eGFR) and other markers of kidney health. frontiersin.orgfrontiersin.org Although direct evidence for PFTrDA is less extensive, its classification as a persistent long-chain PFAS raises concerns about its potential to contribute to kidney dysfunction. ewg.orgnih.gov

Thyroid Axis Perturbation

PFTrDA has been identified as a disruptor of the thyroid hormone system. nih.gov In a study involving zebrafish larvae, exposure to PFTrDA led to the upregulation of genes crucial for thyroid hormone synthesis, including tshβ, nkx2.1, nis, tpo, and mct8, as well as genes involved in hormone activation and deactivation (dio1, dio2). nih.gov Furthermore, in a rat pituitary cell line (GH3), PFTrDA exposure upregulated the Tshβ gene, suggesting a stimulatory effect on thyroid hormone synthesis. nih.gov

Epidemiological evidence also points to a link between PFTrDA and thyroid function. In one study, maternal serum concentrations of PFTrDA were found to be negatively correlated with cord serum levels of both triiodothyronine (T3) and thyroxine (T4). mdpi.com This suggests that prenatal exposure to PFTrDA may impact neonatal thyroid hormone levels. mdpi.comnih.gov

Immunomodulatory Effects

The immunomodulatory potential of PFAS is a growing area of concern, with evidence suggesting that these compounds can alter immune responses. uu.nltandfonline.comnih.gov Human epidemiological studies have associated exposure to certain PFAS with a decreased antibody response to vaccines and an increased incidence of some immune-mediated diseases. tandfonline.comfoodstandards.gov.au

While much of the research has focused on more well-known PFAS like PFOA and PFOS, studies investigating the effects of a mixture of PFAS, which can include PFTrDA, have observed immunosuppressive effects. uu.nl Long-chain PFAS, as a group, have been reported to negatively impact the immune system, leading to effects such as alterations in lymphoid organ weight and changes in lymphocyte subpopulations. nih.gov Some studies have specifically included PFTrDA in their analysis of PFAS mixtures and their association with immune-mediated conditions like atopic eczema. uu.nl

Neurodevelopmental and Behavioral Impairment

Emerging evidence suggests that exposure to PFAS, including PFTrDA, during critical developmental windows may lead to neurodevelopmental and behavioral impairments. researchgate.netmdpi.comresearchgate.net Epidemiological studies have explored the association between prenatal PFAS exposure and neurodevelopment in toddlers, with some studies including PFTrDA in their panel of measured compounds. researchgate.net

Animal studies have provided further insight into these potential effects. For instance, research on another long-chain perfluoroalkyl substance, perfluorohexanoic acid (PFHxA), has shown that early-life exposure can lead to increased anxiety-like behaviors and memory deficits in male mice, suggesting that the developing male brain may be particularly vulnerable to these environmental insults. rochester.edunews-medical.net While direct studies on the neurobehavioral effects of PFTrDA are not as prevalent, its inclusion in broader PFAS neurotoxicity research highlights it as a compound of concern. researchgate.net

Molecular and Cellular Mechanisms of PFTrDA Toxicity

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A key molecular mechanism underlying the toxicity of many PFAS, including long-chain compounds, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). cityu.edu.hknih.govepa.gov PPARα is a nuclear receptor that plays a critical role in lipid metabolism and homeostasis. cityu.edu.hk

Due to their structural similarity to fatty acids, perfluoroalkyl carboxylic acids like PFTrDA can act as ligands for PPARα. cityu.edu.hk The activation of PPARα by these compounds can lead to a cascade of downstream effects, including peroxisome proliferation, hepatomegaly, and alterations in the expression of genes involved in lipid metabolism. cityu.edu.hk Studies have shown that the potency of PPARα activation by perfluorinated carboxylic acids can increase with the length of the carbon chain. nih.gov While research has often focused on PFOA, it is recognized that other long-chain PFAS also activate PPARα, contributing to their toxicological profile, particularly in the liver. oup.comresearchgate.net

Cytochrome P450 Enzyme Induction

This compound (PFTrDA), like other perfluorocarboxylic acids (PFCAs), has been shown to influence the expression of cytochrome P450 (CYP) enzymes, which are critical in the metabolism of xenobiotics and endogenous compounds. Research on chicken embryo hepatocytes revealed that PFTrDA can induce the expression of CYP1A4 mRNA. oup.com Conversely, it was found to repress CYP4B1 expression in the same model. oup.com The induction of specific CYP isoforms, such as those in the CYP4A subfamily, is a known effect of peroxisome proliferators. nih.gov For instance, the related compound perfluorodecanoic acid (PFDA) has been demonstrated to induce the CYP4A subfamily in rats, a species susceptible to its effects. nih.gov This induction is linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govwikipedia.org In mouse liver, PFDA administration led to a significant increase in the mRNA and protein expression of Cyp2B and Cyp4A. nih.gov The induction of CYP4A1 is particularly noteworthy as it is a key enzyme in peroxisomal fatty acid β-oxidation. oup.com

Lipid Metabolism Dysregulation and Adipogenesis Alterations

PFTrDA exposure is associated with significant disruptions in lipid metabolism. Studies have shown a link between increased serum concentrations of PFTrDA and elevated levels of sphingomyelins, which are involved in various cellular processes including insulin (B600854) resistance and liver dysfunction. nih.gov The activation of PPARα by perfluoroalkyl substances plays a crucial role in regulating lipid metabolism. wikipedia.org Research on the related compound perfluorodecanoic acid (PFDA) has shown that it promotes the accumulation of cellular triglycerides in a concentration-dependent manner. wikipedia.org This effect is linked to the activation of the NLRP3 inflammasome, which is important for the expression of genes involved in fatty acid synthesis. wikipedia.org Furthermore, PFDA has been found to increase the expression of SREBP1, a key regulator of lipid metabolism, and its target genes. wikipedia.org In utero exposure to PFTrDA in rats has been shown to down-regulate the expression of Scarb1 and Star, genes involved in steroidogenesis, which is intrinsically linked to lipid metabolism. nih.gov

Mitochondrial Dysfunction and Bioenergetic Perturbations

Mitochondria are key targets of PFTrDA-induced toxicity, leading to significant dysfunction and perturbations in cellular bioenergetics. Research indicates that PFTrDA can act as a strong uncoupler of oxidative respiration, leading to a disrupted mitochondrial membrane potential. mdpi.comresearchgate.net This disruption can impair the production of ATP, the primary energy currency of the cell. oaepublish.commdpi.com Studies on the related compound perfluorododecanoic acid (PFDoA) have shown that it can cause a loss of mitochondrial membrane potential in neuronal cells, which is linked to increased oxidative stress and apoptosis. nih.govpfascentral.org Furthermore, exposure to mixtures of PFAS has been shown to cause changes in mitochondrial membrane potential and the transcription of genes involved in the mitochondrial respiratory chain in zebrafish larvae, indicating mitochondrial dysfunction. nih.gov This dysfunction can lead to a decline in mitochondrial oxidative phosphorylation and an increase in electron leakage, further contributing to oxidative damage. oaepublish.com

DNA Damage and Genotoxic Potential

The oxidative stress induced by PFTrDA can lead to DNA damage, highlighting its genotoxic potential. Increased production of reactive oxygen species can cause damage to cellular macromolecules, including DNA. nih.gov Studies on the related compound perfluorodecanoic acid (PFDA) have confirmed its ability to cause DNA strand breaks and increase the content of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in mouse hepatocytes. nih.gov Furthermore, PFDA has been shown to interact directly with the DNA molecule through groove binding. nih.gov This evidence suggests that PFTrDA may also possess genotoxic capabilities by inducing oxidative stress at both the cellular and molecular levels. nih.gov

Inflammasome Pathway Activation (e.g., NLRP3)

PFTrDA and related perfluoroalkyl substances can activate the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammatory responses. wikipedia.org The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. frontiersin.orgnih.gov Various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), can trigger this pathway. frontiersin.orgdovepress.com Activation of the NLRP3 inflammasome leads to the assembly of a multiprotein complex that activates caspase-1, which in turn processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their mature, active forms. dovepress.comthno.org Studies on perfluorodecanoic acid (PFDA) have shown that it can activate the NLRP3 inflammasome, which is crucial for the induction of lipogenic gene expression. wikipedia.org This activation can be a consequence of cellular stress signals such as potassium efflux and the production of mitochondrial ROS. frontiersin.org

Autophagy Pathway Modulation

PFTrDA has been shown to modulate the autophagy pathway, a cellular process responsible for the degradation and recycling of cellular components. In utero exposure of rats to PFTrDA resulted in induced autophagy, as indicated by increased levels of LC3II and beclin1, and a reduction in the phosphorylation of mTOR, a key regulator of autophagy. nih.govresearchgate.net This induction of autophagy was linked to increased oxidative stress. nih.gov Other perfluoroalkyl substances, like perfluorooctane (B1214571) sulfonate (PFOS), have also been shown to dysregulate autophagy, leading to abnormal autophagic flux and cellular damage. nih.gov The modulation of autophagy by these compounds can have significant implications for cell survival and function, as autophagy plays a critical role in maintaining cellular homeostasis. nih.gov

Interactions with Biological Macromolecules (e.g., Fatty Acid Binding Proteins, Human Fertilization Proteins)

This compound (PFTriA) demonstrates significant interactions with crucial biological macromolecules, indicating a potential to disrupt normal physiological processes. Its chemical structure, similar to that of naturally occurring fatty acids, allows it to bind to proteins involved in lipid transport and reproductive functions.

Fatty Acid Binding Proteins (FABPs):

Due to their structural resemblance to lipids, per- and polyfluoroalkyl substances (PFAS) like PFTriA have a tendency to interact with lipid-binding proteins such as fatty acid-binding proteins (FABPs). biorxiv.orgnih.gov Research has shown a clear relationship between the carbon chain length of perfluorocarboxylic acids (PFCAs) and their binding affinity to FABPs, with longer-chain PFCAs exhibiting substantially higher affinity. biorxiv.org

Studies focusing on human adipocyte fatty acid-binding protein 4 (FABP4) revealed that longer-chain PFCAs, including this compound (PFTrDA), display high binding affinities, with dissociation constant (Kd) values below 1 μM. biorxiv.org This strong binding is attributed to the extended hydrophobic perfluorocarbon tail, which enhances stable hydrophobic interactions and allows the molecule to more fully occupy the lipid-binding cavity of the protein. biorxiv.org The interaction is primarily driven by electrostatic attraction and hydrogen bonding. nih.gov Key amino acid residues, such as Arg122 and Asn111 in human liver FABP (hL-FABP), have been identified as pivotal for these interactions. nih.gov Given the role of FABP4 in endocrine function, even subtle disruptions caused by PFTriA binding could affect metabolic regulation. biorxiv.org

Table 1: Binding Affinities of Select Perfluorocarboxylic Acids to FABP4

| Compound | Binding Affinity (Kd) | Reference |

|---|---|---|

| This compound (PFTrDA) | < 1 µM | biorxiv.org |

| Perfluorododecanoic acid (PFDoA) | < 1 µM | biorxiv.org |

| Perfluorotetradecanoic acid (PFTeDA) | < 1 µM | biorxiv.org |

| Perfluorohexanoic acid (PFHxA) | Tens to hundreds of µM range | biorxiv.orgnih.gov |

Human Fertilization Proteins:

Computational modeling studies have been employed to investigate the binding interactions between PFTriA and proteins essential for human fertilization, such as the sperm protein IZUMO1 and the egg surface protein Juno. researchgate.netchemsociety.org.ngchemsociety.org.ng These studies revealed that PFTriA has a high binding affinity for the egg surface protein Juno, with a notable binding energy of -7.5 kcal/mol. researchgate.netchemsociety.org.ngchemsociety.org.ng This strong binding suggests that PFTriA could interfere with the normal function of Juno, potentially disrupting the sperm-egg fusion process, which is a critical step in fertilization. chemsociety.org.ng

Further computational analyses have explored the interactions of PFTriA with other reproductive proteins, including the human estrogen and sperm receptors. researchgate.netbonviewpress.com These simulations showed that PFTriA exhibited high binding affinity for both of these receptor proteins, comparable to or even exceeding that of the native ligands. researchgate.netbonviewpress.com Such interactions suggest that PFTriA may pose a significant risk to female fertility by disrupting crucial hormonal signaling pathways. researchgate.netbonviewpress.com The stability of these PFTriA-protein complexes, as confirmed by molecular dynamics simulations, indicates a potential for persistent disruption of reproductive processes. researchgate.netchemsociety.org.ngresearchgate.net

Table 2: Binding Affinity of this compound (PFTriA) to Human Fertilization Proteins

| Protein Target | Binding Affinity (kcal/mol) | Method | Reference |

|---|---|---|---|

| Egg Surface Juno | -7.5 | Molecular Docking | researchgate.netchemsociety.org.ngchemsociety.org.ng |

| Human Estrogen Receptor | High | Molecular Docking | researchgate.netbonviewpress.com |

Differential Gene Expression and Signal Transduction Pathways

Exposure to this compound can lead to significant alterations in gene expression and the perturbation of critical signal transduction pathways, underlying its potential toxicological effects.

Differential Gene Expression:

High-throughput screening assays have demonstrated that longer-chain perfluorocarboxylic acids, including the 12- and 13-carbon variants like PFTriA, are among the most potent PFAS in eliciting gene expression responses, often at concentrations below 1 µM. oup.com In studies using larval fathead minnows, PFTriA was shown to induce a concerted gene expression response, with a derived transcriptomics-based point of departure (tPOD) indicating its biological potency. oup.com Similarly, research on the crustacean Daphnia magna identified tPODs for PFTriA, suggesting that it can alter gene expression at concentrations lower than those typically associated with apical toxic effects. oup.com

In liver cell models, exposure to PFAS, including the structurally similar perfluorotetradecanoic acid (PFTA), has been shown to modulate the expression of genes involved in critical cellular processes. nih.gov For instance, PFAS exposure can upregulate the expression of biomarkers for steatosis (fatty liver) such as SCD1, ACC, SRBP1, and FASN, as well as fibrosis biomarkers like TIMP2, p21, and TGFβ. nih.gov Furthermore, exposure to PFTA was found to increase the expression of inflammatory markers like TNFα and IL6. nih.gov In zebrafish larvae, exposure to the closely related perfluorotetradecanoic acid (PFTeDA) led to increased expression of genes related to mitochondrial function (cox1, mt-nd3) and oxidative stress (cat, hsp70, hsp90a). nih.gov

Signal Transduction Pathways:

The differential gene expression observed upon PFTriA exposure is a consequence of its impact on various signal transduction pathways. Studies on liver cells have shown that PFAS can activate the unfolded protein response (UPR) pathway, a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.gov The activation of the UPR is indicated by the increased expression of its biomarker genes, including IRE1a, eIF2a, ATF4, ATF6, and BIP. nih.gov

Research on other long-chain PFAS, such as perfluorooctanoic acid (PFOA), provides insight into other potentially affected pathways. PFOA has been shown to induce hepatotoxicity by disrupting the AKT/GSK3β/β-catenin signaling pathway, which leads to increased reactive oxygen species (ROS) and mitochondrial damage. acs.org Furthermore, PFOA can rapidly activate signaling pathways independent of nuclear hormone receptors by binding to membrane receptors like the G protein-coupled estrogen receptor-1 (GPER). researchgate.net This interaction can, in turn, regulate downstream pathways such as the Endocrine Resistance Pathway and the Estrogen Signaling Pathway, highlighting the potential for endocrine disruption. researchgate.net While these specific studies focused on PFOA, the structural similarities suggest that PFTriA could potentially interfere with these and other cell signaling pathways. nj.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PFTrDA, PFTriA |

| Perfluorododecanoic acid | PFDoA |

| Perfluorotetradecanoic acid | PFTeDA, PFTA |

| Perfluorohexanoic acid | PFHxA |

| Perfluoropentanoic acid | PFPeA |

| Perfluorooctanoic acid | PFOA |

| Perfluorononanoic acid | PFNA |

| Perfluoroundecanoic acid | PFUnDA |

| Perfluorobutanoic acid | PFBA |

| Perfluoro-3,6-dioxaheptanoic acid | PFDHA |

| 4,8-Dioxa-3H-perfluorononanoic acid | ADONA |

| 2H,2H,3H,3H-perfluorooctanoic acid 5:3 acid | 5:3FTCA |

| Perfluorohexanesulfonic acid | PFHxS |

| GenX | GenX |

| Stearoyl-CoA desaturase-1 | SCD1 |

| Acetyl-CoA carboxylase | ACC |

| Sterol regulatory element-binding protein 1 | SRBP1 |

| Fatty acid synthase | FASN |

| Tissue inhibitor of metalloproteinases 2 | TIMP2 |

| Transforming growth factor beta | TGFβ |

| Tumor necrosis factor alpha | TNFα |

| Interleukin 6 | IL6 |

| Cytochrome c oxidase subunit I | cox1 |

| Mitochondrially encoded NADH:ubiquinone oxidoreductase core subunit 3 | mt-nd3 |

| Catalase | cat |

| Heat shock protein 70 | hsp70 |

| Heat shock protein 90a | hsp90a |

| Inositol-requiring enzyme 1 alpha | IRE1a |

| Eukaryotic initiation factor 2 alpha | eIF2a |

| Activating transcription factor 4 | ATF4 |

| Activating transcription factor 6 | ATF6 |

| Binding immunoglobulin protein | BiP |

| Protein kinase B | AKT |

| Glycogen synthase kinase 3 beta | GSK3β |

Human Exposure and Epidemiological Research on Perfluorotridecanoic Acid

Pathways and Sources of Human Exposure

Human exposure to PFTrDA can occur through several pathways, including ingestion, inhalation, and dermal contact. wikipedia.orgcdc.govnih.gov The relative importance of each pathway can vary depending on an individual's proximity to contamination sources and lifestyle. cdc.gov

Dietary Intake: Contaminated Food and Drinking Water

The primary route of human exposure to many PFAS, including PFTrDA, is through the ingestion of contaminated food and drinking water. youtube.comresearchgate.netcdc.gov

Food Contamination: PFTrDA can accumulate in the food chain. rivm.nl Agricultural crops can absorb these chemicals from contaminated soil and water. wikipedia.org Consequently, foods such as fish, meat, dairy products, fruits, and vegetables can contain detectable levels of PFTrDA. rivm.nlnih.gov Fish, in particular, has been identified as a significant source of PFAS exposure due to bioaccumulation in aquatic environments. researchgate.netrivm.nl A Swedish study analyzing food market basket samples from 1999, 2005, and 2010 found that dust ingestion contributed significantly (27-49%) to the total exposure for PFTrDA. nih.gov

Drinking Water Contamination: Drinking water can become contaminated with PFTrDA from various sources, including industrial discharges, wastewater treatment plant effluent, and runoff from areas where firefighting foams containing PFAS have been used. cdc.govpan-europe.info Communities near such facilities are at a higher risk of having contaminated drinking water supplies. cdc.gov The level of PFTrDA in drinking water can depend on the source, with surface water generally containing higher levels than groundwater. rivm.nl

Inhalation of Contaminated Indoor and Outdoor Air

Inhalation represents another potential pathway for human exposure to PFTrDA, although it is generally considered less significant than dietary intake for the general population. wikipedia.orgcdc.gov

Indoor Air: PFTrDA can be present in indoor air and dust. nih.govrti.org It has been used in various consumer products to impart stain and water resistance, such as carpets, furniture, and food packaging. wikipedia.org Over time, these chemicals can be released from products and accumulate in indoor dust and air. rti.org In some cases, exposure through the indoor environment could account for a substantial portion of total PFAS intake. nih.gov

Outdoor Air: Outdoor air can also be a source of exposure, particularly in areas near industrial facilities that manufacture or use PFAS. cdc.govoup.com A pilot study detected PFTrDA in airborne particulate matter (PM2.0) samples collected during floor waxing, suggesting a potential for occupational exposure. nih.gov

Dermal Absorption from Consumer Products

Dermal absorption from direct contact with consumer products containing PFTrDA is another possible, though generally considered minor, route of exposure for the general population. wikipedia.orgcdc.govlgcstandards.com

Perinatal and Lactational Transfer to Offspring

A critical exposure pathway for developing fetuses and infants is the transfer of PFTrDA from mother to child during pregnancy and breastfeeding. cdc.govlgcstandards.com

Placental Transfer: PFTrDA can cross the placenta during pregnancy, exposing the fetus. cdc.govewg.orgtandfonline.com Studies have consistently detected PFTrDA in umbilical cord blood, confirming prenatal exposure. ewg.orgmdpi.com Research suggests that the efficiency of this transfer may increase in late pregnancy. tandfonline.com

Lactational Transfer: Breastfeeding is a significant route of exposure for infants. oup.comnih.govmdpi.com PFTrDA is transferred from the mother to the infant through breast milk. lgcstandards.combiorxiv.org One study in mice indicated that the estimated relative daily intake for pups increased with the carbon chain length of the perfluoroalkyl carboxylic acid (PFCA), suggesting the importance of assessing the risk of long-chain PFCAs like PFTrDA. nih.gov

Epidemiological Evidence and Health Outcome Associations

Epidemiological studies have focused on detecting and quantifying PFTrDA in human biological samples to understand exposure levels and potential health associations.

Detection and Concentrations in Human Biological Matrices (e.g., Serum, Cord Serum)

Serum is the most commonly used biological matrix for assessing PFAS levels in the human body, as concentrations in serum are considered a direct reflection of internal exposure. chrom-china.com

Human Serum: Numerous studies have detected PFTrDA in human serum samples from various populations. chrom-china.comsciex.comnih.gov For instance, a study in Guangdong Province, China, found that serum levels of PFTrDA were significantly higher in males than in females. nih.gov Another study in Hangzhou, China, observed an increase in mean PFTrDA concentrations in both a case group with Sjögren's syndrome and a control group compared to previous studies, suggesting rising exposure levels in the local population. mdpi.com A long-term study in Norway (1986-2016) found positive longitudinal associations between serum PFTrDA concentrations and total cholesterol. nih.gov

Cord Serum: The presence of PFTrDA in umbilical cord serum provides direct evidence of prenatal exposure. ewg.orgmdpi.com A Korean birth panel study reported that while PFTrDA was rarely detected in maternal serum samples (2%-8%), it was found in over 50% of the corresponding cord serum samples. mdpi.com This finding highlights the efficient transfer of this compound to the fetus. Another study noted an inverse correlation between maternal PFTrDA levels and thyroid hormone levels (T3 and T4) in cord serum. nih.gov

Interactive Data Table: Detection of Perfluorotridecanoic Acid (PFTrDA) in Human Biological Samples

| Biological Matrix | Population/Study | Detection Frequency | Mean/Median Concentration | Reference |

| Serum | First-time mothers, Uppsala, Sweden (2012 & 2014) | - | Method Quantification Limit: 0.03 ng/g | diva-portal.org |

| Serum | General population, Guangdong Province, China | - | Levels in males significantly higher than females | nih.gov |

| Serum | Patients with Sjögren's Syndrome and controls, Hangzhou, China | >75% | Case group: 0.28 ng/mL; Control group: 0.36 ng/mL | mdpi.com |

| Serum | Participants in The Tromsø Study, Norway (1986-2016) | - | Positively associated with total cholesterol | nih.gov |

| Cord Serum | Korean birth panel | >50% | - | mdpi.com |

| Cord Serum | Study on maternal PFAS and thyroid hormones | - | Inversely correlated with cord T3 and T4 | nih.gov |

| Maternal Serum | Korean birth panel | 2%-8% | - | mdpi.com |

| Maternal Serum | Cincinnati, Ohio pregnant women (2003-2006) | <30% | - | acs.org |

Associations with Hepatic, Renal, and Immune System Health

Epidemiological studies have investigated the associations between this compound (PFTrDA) exposure and the health of the hepatic, renal, and immune systems.

Hepatic Health: Research suggests a potential link between exposure to certain PFAS, including longer-chain compounds, and markers of liver injury. One study indicated that prenatal exposure to a mixture of PFAS may increase susceptibility to liver injury in children, as evidenced by elevated levels of liver enzymes. mdpi.com Animal studies have also shown that exposure to some PFAS can affect lipid metabolism and lead to conditions like fatty liver disease. duke.edu However, specific findings for PFTrDA's impact on human liver health are still emerging and often considered as part of a broader PFAS mixture.

Renal Health: The relationship between PFAS exposure and kidney function has been a focus of multiple studies, though the findings are not always consistent. Some cross-sectional analyses have associated higher serum levels of certain PFAS with a decrease in the estimated glomerular filtration rate (eGFR), a key marker of kidney function. ukhsa.gov.uknih.gov However, other research using predicted historical serum concentrations did not find this association, suggesting the cross-sectional findings might be influenced by reverse causation (i.e., impaired kidney function leading to higher PFAS levels). ukhsa.gov.uknih.gov Studies have also explored the link between PFAS and other kidney function indicators like the urine albumin-to-creatinine ratio (UACR), with some PFAS showing an inverse association. nih.gov The role of PFTrDA specifically in renal health is an area requiring more targeted investigation.

Immune System Health: The potential for PFAS to modulate the immune system has been examined in several epidemiological studies, with some research pointing towards an association with allergic responses and infections. For instance, a prospective birth cohort study in Japan investigated prenatal exposure to a range of PFAS, including PFTrDA. The study found that higher maternal levels of PFTrDA were associated with a decreased risk of eczema in female infants at 24 months. nih.gov Follow-up at 4 years of age showed that prenatal exposure to long-chain PFAS, including PFTrDA, was inversely associated with eczema and total allergic diseases. researchgate.net Conversely, another study suggested that prenatal exposure to a mixture of PFAS, including PFTrDA, was positively associated with the frequency of the common cold in preschool children. mdpi.com Specifically, PFTrDA showed a positive link with the frequency of common colds. mdpi.com These seemingly contradictory findings highlight the complexity of the immune system's response to different PFAS and the need for further research to clarify these relationships.

The following table summarizes key findings from epidemiological studies on the association between PFTrDA and hepatic, renal, and immune system health.

Table 2: Epidemiological Studies on PFTrDA and Hepatic, Renal, and Immune System Health

| Health System | Study Population/Type | Key Finding Related to PFTrDA or Long-Chain PFAS |

|---|---|---|

| Hepatic | Children with prenatal PFAS exposure | Prenatal exposure to a PFAS mixture may increase susceptibility to liver injury. mdpi.com |

| Immune | Prospective birth cohort (Japan) | Higher maternal PFTrDA levels were associated with a decreased risk of eczema in female infants at 24 months and 4 years. nih.govresearchgate.net |

| Immune | Wuhan Cohort Study (preschool children) | Prenatal exposure to PFTrDA was positively associated with the frequency of the common cold. mdpi.com |

Neurological and Developmental Effects in Exposed Populations

Epidemiological research has begun to explore the potential neurological and developmental effects of this compound (PFTrDA) exposure, particularly during the critical window of prenatal development. While evidence is still emerging and sometimes inconsistent, some studies suggest a possible link between PFTrDA and neurobehavioral outcomes in children.

The developing nervous system is considered particularly vulnerable to the effects of toxic substances. mdpi.com PFAS, including PFTrDA, can cross the placental barrier, leading to fetal exposure. mdpi.com Animal studies have indicated that developmental exposure to certain PFAS can lead to neurobehavioral changes. frontiersin.org

Research on the direct impact of PFTrDA on cognitive functions like IQ in human populations is limited and often part of broader assessments of multiple PFAS. mdpi.com Some studies on PFAS mixtures have reported associations with reduced IQ scores, particularly in male children, but these findings are not always consistent across all studies and PFAS compounds. researchgate.net The complexity of these relationships is highlighted by studies that have found both potential adverse effects and, in some cases, no clear association or even seemingly protective effects, which may be influenced by various confounding factors. epa.govnih.govresearchgate.net

The following table summarizes key findings from epidemiological studies on the neurological and developmental effects of PFTrDA exposure.

Table 3: Epidemiological Studies on PFTrDA and Neurological/Developmental Effects

| Study Population/Type | Health Outcome | Observed Association with PFTrDA |

|---|---|---|

| Prospective cohort | Developmental problems in communication (children) | Slightly higher risk with higher prenatal PFTrDA concentrations (borderline significance) nih.gov |

| Prospective cohort | Externalizing problems (boys) | Suggestive association with increased risk from prenatal PFTrDA exposure nih.gov |

Further research is necessary to clarify the specific role of PFTrDA in neurodevelopment and to understand the potential mechanisms underlying these observed associations.

Vulnerable Populations and Differential Susceptibility

Epidemiological research on this compound (PFTrDA) suggests that certain populations may be more vulnerable to its potential health effects, and susceptibility may differ based on factors such as age and sex.

Pregnant Women and Children: Pregnant women and their developing fetuses represent a particularly vulnerable population. mdpi.com This is due to the transfer of PFTrDA from mother to child across the placenta, leading to in utero exposure during critical developmental windows. mdpi.com Studies have detected PFTrDA in maternal plasma and have linked prenatal exposure to various health outcomes in children, including potential effects on the immune and neurological systems. nih.govmdpi.comnih.gov The developing nervous system and immune system of a fetus and young child are known to be more sensitive to the effects of environmental chemicals. mdpi.com

Sex-Specific Differences: Several studies have indicated that the associations between PFTrDA exposure and health markers can differ between males and females. For instance, a study on a remote Alaskan Native population found that the positive association between PFTrDA and thyroid-stimulating hormone (TSH) was stronger in females. ipen.org In terms of immune system effects, prenatal exposure to PFTrDA was associated with a decreased risk of eczema in female infants, but not in male infants. nih.govnih.gov Furthermore, a prospective cohort study observed suggestive associations between prenatal PFTrDA exposure and an increased risk of externalizing problems in boys, while in girls, there was a trend of increased risk for sleep problems. nih.gov These findings suggest that sex may be a significant modifying factor in the health effects of PFTrDA.

Geographically or Occupationally Exposed Populations: While not specific to PFTrDA in the provided context, populations living near industrial sites where PFAS are produced or used, or individuals with occupational exposure, generally exhibit higher body burdens of these chemicals. This increased exposure could potentially lead to a greater risk of adverse health effects.

The following table summarizes key findings related to vulnerable populations and differential susceptibility to PFTrDA.

Table 4: Vulnerability and Differential Susceptibility to PFTrDA

| Vulnerable Group | Key Finding |

|---|---|

| Pregnant Women and Fetuses | PFTrDA crosses the placenta, leading to fetal exposure during critical developmental periods. mdpi.com |

| Children | Prenatal exposure to PFTrDA has been associated with potential developmental effects on the immune and neurological systems. nih.govmdpi.comnih.gov |

| Females | A stronger positive association between PFTrDA and TSH was observed in females compared to males. ipen.org Prenatal PFTrDA exposure was linked to a decreased risk of eczema in female infants. nih.govnih.gov |

| Males | A suggestive association was found between prenatal PFTrDA exposure and an increased risk of externalizing problems in boys. nih.gov |

Understanding these differential susceptibilities is crucial for public health protection and for designing targeted research to further elucidate the risks associated with PFTrDA exposure.

Toxicokinetics and Biomonitoring of Perfluorotridecanoic Acid

Absorption and Systemic Distribution

The uptake and subsequent dissemination of PFTrDA throughout the body are key determinants of its toxicological profile.

Oral Bioavailability and Gastrointestinal Uptake

Perfluoroalkyl carboxylic acids (PFCAs), including PFTrDA, are readily absorbed from the gastrointestinal tract in mammals. food.gov.uk While specific oral bioavailability data for PFTrDA is not extensively detailed in the available literature, studies on other PFCAs suggest high absorption rates. For instance, perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) are almost completely absorbed after oral administration in animal studies. cdc.gov The primary route of human exposure to PFTrDA is through the ingestion of contaminated food and water. wikipedia.org

The mechanism of gastrointestinal uptake for PFCAs is thought to involve carrier-mediated processes, potentially utilizing organic anion transporting polypeptides (OATPs). nih.gov Studies using Caco-2 cells, a model for the human intestinal epithelium, have indicated the involvement of OATPs in the transport of PFCAs. nih.gov

Distribution Profile in Tissues and Organs (e.g., Liver, Kidney, Serum)

Once absorbed, PFTrDA is widely distributed throughout the body, with the highest concentrations typically found in the liver, kidneys, and blood serum. food.gov.ukcdc.gov In the bloodstream, PFTrDA, like other PFCAs, binds to proteins, particularly serum albumin. cdc.govnih.gov This protein binding is a key factor in its distribution and retention in the body.

Studies in various animal models have consistently shown accumulation in the liver and kidneys. nih.govnih.gov The liver is a primary target for many PFAS, and PFTrDA is no exception. nih.gov Research has also detected PFTrDA in human liver tissue, with some studies indicating higher levels in cancerous liver tissue compared to non-cancerous tissue. caymanchem.com The kidney is another major organ of accumulation and plays a crucial role in the excretion of these compounds. nih.gov

| Tissue/Organ | Relative Concentration | Key Findings | References |

|---|---|---|---|

| Liver | High | Primary site of accumulation. Higher levels have been observed in cancerous human liver tissue. | food.gov.ukcdc.govnih.govcaymanchem.com |

| Kidney | High | Significant accumulation and a key organ for excretion. | food.gov.ukcdc.govnih.gov |

| Serum/Blood | High | Binds to serum albumin, facilitating transport throughout the body. | food.gov.ukcdc.govnih.gov |

Comparative Toxicokinetics Across Species

Significant interspecies differences exist in the toxicokinetics of PFCAs. cdc.govnih.gov While direct comparative studies for PFTrDA are limited, the general trend observed for other long-chain PFCAs is that their biological half-lives are considerably longer in humans than in laboratory animals like rats and mice. jst.go.jp For example, the elimination half-life of PFOA is thousands of times longer in humans than in female rats. cdc.gov

These species-specific differences are crucial when extrapolating data from animal studies to assess human health risks. nih.gov The mechanisms underlying these differences are not fully understood but are thought to involve variations in renal and hepatic transporter proteins.

Biotransformation, Elimination, and Biological Half-Life

The persistence of PFTrDA in the body is largely due to its resistance to metabolic breakdown and its slow elimination.

Absence of Biotransformation Pathways for PFCAs

Perfluoroalkyl carboxylic acids, including PFTrDA, are generally considered to be metabolically inert. jst.go.jpmdpi.com The carbon-fluorine bond is exceptionally strong, making these compounds resistant to enzymatic degradation. wikipedia.org Therefore, PFTrDA is not biotransformed in the body and is excreted unchanged. mdpi.com

Excretion Routes and Efficiencies

The primary route of excretion for PFTrDA is through the urine. jst.go.jp Fecal excretion also occurs, likely due to biliary excretion and subsequent elimination. jst.go.jp The efficiency of excretion is generally low, contributing to the long biological half-life of this compound.

Studies on other long-chain PFCAs have shown that renal clearance is a key determinant of their elimination rate. nih.gov The efficiency of renal excretion can be influenced by factors such as chain length and sex, with some studies on other PFCAs showing sex-related differences in elimination rates in certain species. nih.gov

Influence of Carbon Chain Length on Elimination Kinetics

The elimination kinetics of perfluoroalkyl carboxylic acids (PFCAs) are strongly dependent on the length of their carbon chain. oup.comnih.gov Generally, as the carbon chain length increases, the rate of elimination from the body decreases, leading to a longer biological half-life. oup.commst.dk

Studies in mice have demonstrated that shorter-chain PFCAs (C6-C7) are quickly eliminated, primarily through urine. In contrast, long-chain PFCAs, a category that includes PFTrDA (C13), tend to accumulate in the liver and are excreted much more slowly via feces. jst.go.jp For PFCAs with nine to fourteen carbons (C9-C14), retention in the liver is a significant factor, with much lower excretion in both urine and feces compared to shorter-chain compounds like perfluorooctanoic acid (PFOA, C8). jst.go.jp In rats, a clear trend has been observed where urinary elimination of PFCAs decreases as the carbon chain lengthens from perfluoroheptanoic acid (PFHA, C7) to perfluorodecanoic acid (PFDA, C10). nih.gov While shorter-chain PFCAs are cleared from the body in a matter of hours or days, longer-chain compounds persist for significantly longer. mst.dkepa.gov Specifically for PFCAs ranging from C7 to C14, the total clearance rate was found to be lowest for PFDA (C10) in mice. jst.go.jp

Table 1: Elimination Characteristics of PFCAs by Carbon Chain Length in Rodents

| Compound | Carbon Chain Length | Primary Elimination Route | Relative Elimination Rate/Half-Life |

|---|---|---|---|

| Perfluoroheptanoic acid (PFHA) | C7 | Urine | Rapid |

| Perfluorooctanoic acid (PFOA) | C8 | Urine / Feces | Slower than C7 |

| Perfluorononanoic acid (PFNA) | C9 | Feces (slow) | Slower than PFOA; longer half-life |

| Perfluorodecanoic acid (PFDA) | C10 | Feces (slow) | Very slow; long half-life |

| This compound (PFTrDA) | C13 | Feces (slow) | Very slow; retained in liver |

This table is a synthesis of findings from studies on various PFCAs, indicating general trends. nih.govjst.go.jp

Sex-Dependent Differences in Toxicokinetic Parameters

Significant sex-dependent differences have been identified in the toxicokinetics of some PFCAs, although this is not uniform across all compounds or species. researchgate.net These differences are often attributed to the influence of sex hormones on renal clearance mechanisms. nih.govresearchgate.net